6-(2-tert-butylphenoxy)hexyl thiocyanate
Description
6-(2-tert-Butylphenoxy)hexyl thiocyanate is a synthetic organic compound characterized by a hexyl chain substituted with a thiocyanate (-SCN) group and a 2-tert-butylphenoxy moiety. Thiocyanates are versatile intermediates in organic synthesis, often participating in nucleophilic substitutions or serving as precursors for functional materials.
Properties
IUPAC Name |
6-(2-tert-butylphenoxy)hexyl thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NOS/c1-17(2,3)15-10-6-7-11-16(15)19-12-8-4-5-9-13-20-14-18/h6-7,10-11H,4-5,8-9,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLDVTVNTMSULV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCCCCCCSC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-tert-butylphenoxy)hexyl thiocyanate typically involves the reaction of 6-bromohexyl thiocyanate with 2-tert-butylphenol. The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually performed in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 6-(2-tert-butyl
Comparison with Similar Compounds
Key Observations :
- The tert-butyl group in the target compound enhances hydrophobicity and steric hindrance, unlike the nitro or styryl groups in copolymers () .
Reactivity and Functional Group Analysis
Thiocyanate vs. Isocyanate:
Influence of tert-Butylphenoxy Group:
- Steric Effects : The bulky tert-butyl group may hinder reactions at the thiocyanate site, contrasting with less hindered analogs like PSPHVT () .
- Electronic Effects : The electron-donating tert-butyl group could stabilize adjacent electrophilic centers, unlike electron-withdrawing nitro groups in PNDPHVT .
Physicochemical Properties and Spectroscopic Data
Inferred Properties:
Spectroscopic Comparisons:
- UV-Vis Absorption : Thiocyanates typically absorb in the 250–300 nm range. Copolymers with nitrophenyl groups () show peaks at 560–585 nm, suggesting the target compound’s optical properties differ significantly .
- Thermal Stability : Analogous hexyl derivatives (e.g., PSPHVT) exhibit stability up to 250°C (TGA data; ), implying moderate thermal resistance for the target .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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